Cas no 389-58-2 (4H-Cyclopenta2,1-b:3,4-b'dithiophene)
4H-Cyclopenta2,1-b:3,4-b'dithiophene Chemical and Physical Properties
Names and Identifiers
-
- 4H-Cyclopenta[1,2-b:5,4-b']dithiophene
- 4H-Cyclopenta[2,1-b:3,4-b']dithiophene
- 3,4-Dithia-7H-cyclopenta[a]pentalene
- 4H-Cyclopenta[2,1-b:3,4-b]dithiophene
- 4H-Cyclopenta[21-b:34-b’]dithiophene
- 4H-Cyclopenta(2,1-b:3,4-b')dithiophene
- 4H-Cyclopenta[2,1-b;3,4-b']dithiophene
- 4H-cyclopenta[1,2-b:5,4-b']bisthiophene
- 4H-Cyclopenta[2,1-b:3,4-b inverted exclamation mark ]dithiophene
- p-Cyclopentadithiophene
- C9H6S2
- UITASDKJJNYORO-UHFFFAOYSA-N
- 3,3'-Methano-2,2'-bithiophene
- FCH1315314
- 4H-Cyclopenta[2,1-b;3,4-b]dithioph
- SCHEMBL50205
- DTXSID90192145
- W10878
- A847187
- 3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
- 4H-Cyclopenta[2,1-b;3,4-b'] dithiophene
- AC-33674
- 4H-Cyclopenta[1 pound not2-b:5 pound not4-b']dithiophene
- 4H-Cyclopenta [2,1-b:3,4-b'] dithiophene
- 4H-Cyclopenta[2,1-b:3,4-b']dithiophene;3,4-b']dithiophene;4H-Cyclopenta[2,1-b;DTCPP;4H-cyclopenta[1,2-b:5,4-b']bisthiophene
- C3021
- CS-W004498
- SY025740
- AMY7364
- 389-58-2
- YSWG674
- 4H-Cyclopenta[2,1-b;3,4-b]dithiophene
- AS-20107
- AKOS016002033
- 4H-Cyclopenta[2,1-b; 3,4-b']dithiophene
- SB66440
- 4H-Cyclopenta[2,1b;3,4-b']dithiophene
- MFCD20133900
- W-202615
- DTXCID00114636
- 4H-Cyclopenta[1,2-b:5,4-b\\']dithiophene
- 3,11-DITHIATRICYCLO[6.3.0.0(2),?]UNDECA-1(8),2(6),4,9-TETRAENE
- DB-365731
- 4H-Cyclopenta2,1-b:3,4-b'dithiophene
-
- MDL: MFCD20133900
- Inchi: 1S/C9H6S2/c1-3-10-8-6(1)5-7-2-4-11-9(7)8/h1-4H,5H2
- InChI Key: UITASDKJJNYORO-UHFFFAOYSA-N
- SMILES: S1C=CC2=C1C1=C(C=CS1)C2
Computed Properties
- Exact Mass: 177.99100
- Monoisotopic Mass: 177.991092
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3
- Topological Polar Surface Area: 56.5
Experimental Properties
- Density: 1.400
- Melting Point: 71.0 to 75.0 deg-C
- Boiling Point: 307.8℃ at 760 mmHg
- Flash Point: 103.1°C
- Refractive Index: 1.725
- PSA: 56.48000
- LogP: 3.38080
- λmax: 305(EtOH)(lit.)
4H-Cyclopenta2,1-b:3,4-b'dithiophene Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:0-10°C
4H-Cyclopenta2,1-b:3,4-b'dithiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4H-Cyclopenta2,1-b:3,4-b'dithiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB462123-250 mg |
4H-Cyclopenta[2,1-b:3,4-b']dithiophene, 95%; . |
389-58-2 | 95% | 250MG |
€107.20 | 2023-07-18 | |
| abcr | AB462123-1 g |
4H-Cyclopenta[2,1-b:3,4-b']dithiophene, 95%; . |
389-58-2 | 95% | 1g |
€217.50 | 2023-07-18 | |
| abcr | AB462123-5 g |
4H-Cyclopenta[2,1-b:3,4-b']dithiophene, 95%; . |
389-58-2 | 95% | 5g |
€666.00 | 2023-07-18 | |
| abcr | AB462123-10 g |
4H-Cyclopenta[2,1-b:3,4-b']dithiophene, 95%; . |
389-58-2 | 95% | 10g |
€1,063.80 | 2023-07-18 | |
| TRC | C992293-2.5mg |
4H-Cyclopenta[2,1-b:3,4-b']dithiophene |
389-58-2 | 2.5mg |
$64.00 | 2023-05-18 | ||
| TRC | C992293-5mg |
4H-Cyclopenta[2,1-b:3,4-b']dithiophene |
389-58-2 | 5mg |
$81.00 | 2023-05-18 | ||
| TRC | C992293-25mg |
4H-Cyclopenta[2,1-b:3,4-b']dithiophene |
389-58-2 | 25mg |
$98.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H854539-1g |
4H-Cyclopenta[1,2-b:5,4-b']dithiophene |
389-58-2 | >97.0%(GC) | 1g |
742.50 | 2021-05-17 | |
| Matrix Scientific | 093779-1g |
4H-Cyclopenta[1,2-b:5,4-b']dithiophene, 95+% |
389-58-2 | 95+% | 1g |
$125.00 | 2023-09-05 | |
| Matrix Scientific | 093779-5g |
4H-Cyclopenta[1,2-b:5,4-b']dithiophene, 95+% |
389-58-2 | 95+% | 5g |
$440.00 | 2023-09-05 |
4H-Cyclopenta2,1-b:3,4-b'dithiophene Suppliers
4H-Cyclopenta2,1-b:3,4-b'dithiophene Related Literature
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Telugu Bhim Raju,Peddaboodi Gopikrishna,Parameswar Krishnan Iyer RSC Adv. 2014 4 37738
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Jeroen Brebels,Evgenia Douvogianni,Dries Devisscher,Raghavendran Thiruvallur Eachambadi,Jean Manca,Laurence Lutsen,Dirk Vanderzande,Jan C. Hummelen,Wouter Maes J. Mater. Chem. C 2018 6 500
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Tao Tang,Tingting Lin,FuKe Wang,Chaobin He Phys. Chem. Chem. Phys. 2016 18 18758
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Afsaneh Farokhi,Hashem Shahroosvand,Gabriele Delle Monache,Melanie Pilkington,Mohammad Khaja Nazeeruddin Chem. Soc. Rev. 2022 51 5974
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Achala Bhuwalka,Jared F. Mike,Jeremy J. Intemann,Arkady Ellern,Malika Jeffries-EL Org. Biomol. Chem. 2015 13 9462
Additional information on 4H-Cyclopenta2,1-b:3,4-b'dithiophene
Introduction to 4H-Cyclopenta2,1-b:3,4-b'dithiophene (CAS No. 389-58-2)
4H-Cyclopenta2,1-b:3,4-b'dithiophene, identified by the chemical abstracts service number 389-58-2, is a structurally fascinating heterocyclic compound that has garnered significant attention in the field of organic chemistry and materials science. This bicyclic system, composed of two thiophene rings fused with a cyclopentene moiety, exhibits unique electronic and photophysical properties that make it a promising candidate for various applications, particularly in the development of organic semiconductors and optoelectronic materials. The compound's molecular architecture, characterized by its conjugated π-system, enables it to exhibit strong light-absorbing capabilities and efficient charge transport properties, which are critical for advancements in photovoltaic devices, organic light-emitting diodes (OLEDs), and other electronic applications.
The synthesis of 4H-Cyclopenta2,1-b:3,4-b'dithiophene involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the dithiophene core with high regioselectivity. Additionally, transition-metal-catalyzed cyclization reactions have been optimized to form the cyclopentene ring seamlessly. These improvements not only enhance the synthetic accessibility of 4H-Cyclopenta2,1-b:3,4-b'dithiophene but also open up new avenues for its functionalization and derivatization.
One of the most compelling aspects of 4H-Cyclopenta2,1-b:3,4-b'dithiophene is its potential in the field of organic electronics. The compound's extended π-conjugation system allows it to exhibit excellent electron delocalization properties, which are essential for efficient charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Recent studies have demonstrated that 4H-Cyclopenta2,1-b:3,4-b'dithiophene-based polymers and small molecules can achieve high hole mobility and excellent film-forming properties when used as semiconducting materials. For example, a series of conjugated polymers incorporating this unit have been synthesized and shown to exhibit power conversion efficiencies comparable to state-of-the-art materials used in solar cells. This highlights the compound's potential as a building block for next-generation optoelectronic devices.
Furthermore, the photophysical properties of 4H-Cyclopenta2,1-b:3,4-b'dithiophene make it an attractive candidate for applications in light-emitting devices such as OLEDs. The compound's ability to absorb visible light and emit photons with high quantum yields has been exploited in the design of highly efficient emissive layers. Researchers have reported that OLEDs incorporating 4H-Cyclopenta2,1-b:3,4-b'dithiophene as an emissive material exhibit bright emission colors with long operational lifetimes. This underscores the compound's suitability for use in display technologies and other lighting applications where color purity and efficiency are paramount.
The versatility of 4H-Cyclopenta2,1-b:3,4-b'dithiophene also extends to its role as a ligand in coordination chemistry. The compound's ability to act as a bidentate ligand allows it to form stable complexes with various transition metals. These metal complexes have been investigated for their catalytic activity in various transformations, including cross-coupling reactions and oxidation processes. The unique electronic properties of these complexes make them valuable tools for synthetic organic chemistry and industrial applications. For instance, palladium complexes derived from 4H-Cyclopenta2,1-b:3,4-b'dithiophene have been shown to catalyze the formation of carbon-carbon bonds with high efficiency and selectivity.
In conclusion, 4H-Cyclopenta2,1-b:3,4-b'dithiophene (CAS No. 389-58-2) is a multifaceted compound with significant potential across multiple domains of chemistry and materials science. Its unique structural features enable it to exhibit exceptional electronic and photophysical properties that are highly desirable for advanced technological applications. As research continues to uncover new synthetic strategies and functionalization techniques, 4H-Cyclopenta2,1-b:3 , 4b' dithiophene is poised to play an increasingly important role in the development of next-generation electronic devices, energy storage systems,and catalytic systems.
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